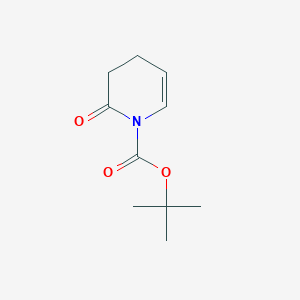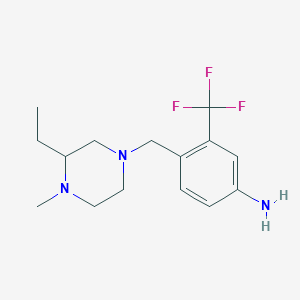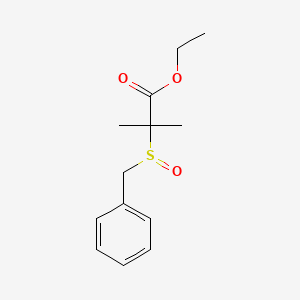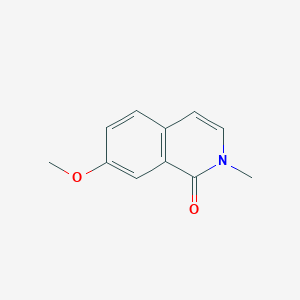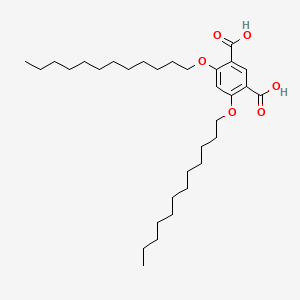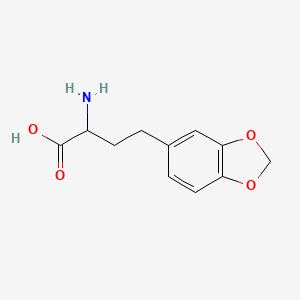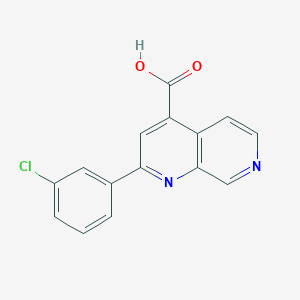
2-(3-Chlorophenyl)-1,7-naphthyridine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Chlorophenyl)-1,7-naphthyridine-4-carboxylic acid is a heterocyclic compound that features a naphthyridine core with a carboxylic acid group at the 4-position and a chlorophenyl group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-1,7-naphthyridine-4-carboxylic acid typically involves the following steps:
Formation of the Naphthyridine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine derivatives.
Introduction of the Chlorophenyl Group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 3-chlorophenyl is coupled with a halogenated naphthyridine intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are often fine-tuned to maximize yield and purity.
化学反应分析
Types of Reactions
2-(3-Chlorophenyl)-1,7-naphthyridine-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under appropriate conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced naphthyridine derivatives.
Substitution: Various substituted naphthyridine derivatives depending on the nucleophile used
科学研究应用
2-(3-Chlorophenyl)-1,7-naphthyridine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of advanced materials, including polymers and dyes
作用机制
The mechanism of action of 2-(3-Chlorophenyl)-1,7-naphthyridine-4-carboxylic acid depends on its specific application:
Biological Activity: The compound may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways.
Chemical Reactivity: The presence of the chlorophenyl and carboxylic acid groups allows for various chemical interactions, including hydrogen bonding and π-π stacking, which can influence its reactivity and interactions with other molecules
相似化合物的比较
Similar Compounds
2-Phenyl-1,7-naphthyridine-4-carboxylic acid: Lacks the chlorine substituent, which may affect its reactivity and biological activity.
2-(4-Chlorophenyl)-1,7-naphthyridine-4-carboxylic acid: Similar structure but with the chlorine atom in a different position, potentially leading to different chemical and biological properties.
1,7-Naphthyridine-4-carboxylic acid: Lacks the phenyl substituent, which significantly alters its chemical and biological characteristics
Uniqueness
2-(3-Chlorophenyl)-1,7-naphthyridine-4-carboxylic acid is unique due to the specific positioning of the chlorophenyl group, which can influence its electronic properties and interactions with biological targets. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C15H9ClN2O2 |
|---|---|
分子量 |
284.69 g/mol |
IUPAC 名称 |
2-(3-chlorophenyl)-1,7-naphthyridine-4-carboxylic acid |
InChI |
InChI=1S/C15H9ClN2O2/c16-10-3-1-2-9(6-10)13-7-12(15(19)20)11-4-5-17-8-14(11)18-13/h1-8H,(H,19,20) |
InChI 键 |
ZEWPTDHQMYGLHA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)Cl)C2=NC3=C(C=CN=C3)C(=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Methoxybenzofuro[3,2-d]pyrimidine](/img/structure/B12964011.png)
